4-(1,3-Dihydro-isoindol-2-yl)-phenylamine
Description
Significance of the Dihydroisoindolyl and Phenylamine Moieties in Chemical Synthesis and Design
The dihydroisoindolyl and phenylamine moieties are pivotal structural motifs in the realms of chemical synthesis and drug design, each contributing unique and valuable properties to the molecules they constitute.
The dihydroisoindolyl moiety , also known as isoindoline (B1297411), is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. researchgate.net Its rigid, yet three-dimensional, structure provides a valuable framework for the spatial orientation of functional groups, a critical aspect in the design of biologically active molecules. Isoindoline derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comontosight.ai This diverse bioactivity stems from the ability of the isoindoline core to interact with various biological targets. Furthermore, the isoindoline structure is a key component in several approved drugs, highlighting its therapeutic importance. mdpi.com For instance, derivatives such as lenalidomide (B1683929) and pomalidomide, which feature a modified isoindoline core, are used in the treatment of multiple myeloma. mdpi.com
The phenylamine moiety , commonly known as aniline (B41778), is a fundamental building block in organic chemistry. impactfactor.org It serves as a precursor to a vast number of dyes, polymers, and pharmaceuticals. impactfactor.org The amino group on the phenyl ring is a versatile functional handle, allowing for a wide range of chemical transformations. In medicinal chemistry, the phenylamine scaffold is present in numerous drugs across different therapeutic areas. Its ability to participate in hydrogen bonding and π-π stacking interactions makes it a crucial component for molecular recognition at biological targets. google.com The electronic properties of the phenylamine ring can be readily tuned by introducing substituents, thereby influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The combination of the dihydroisoindolyl and phenylamine moieties in 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine results in a hybrid structure with the potential for unique biological activities and applications in materials science.
Overview of the Compound's Structural Features and Their Implications for Reactivity
The structural architecture of this compound is characterized by the fusion of a benzene (B151609) ring with a five-membered pyrrolidine (B122466) ring to form the isoindoline core, which is in turn connected to a phenylamine group at the nitrogen atom. This arrangement has significant implications for the compound's reactivity.
Structural Features:
| Feature | Description |
| Isoindoline Core | A bicyclic system consisting of a benzene ring fused to a pyrrolidine ring. This imparts a degree of rigidity to the molecule. |
| Nitrogen Atom | The nitrogen atom is part of the five-membered ring and is bonded to the phenylamine group. Its lone pair of electrons can influence the aromaticity and reactivity of both ring systems. |
| Phenylamine Group | An amino group attached to a benzene ring. The position of the isoindoline linkage is at the para-position of the aniline. |
The reactivity of this compound is governed by the interplay of these structural features. The nitrogen atom's lone pair can be delocalized into the phenylamine ring, increasing its electron density and making it more susceptible to electrophilic substitution reactions at the ortho and para positions relative to the amino group. Conversely, the nitrogen can also act as a nucleophile in reactions such as alkylation and acylation.
Historical Context and Evolution of Research on Related Isoindoline and Aniline Derivatives
The study of isoindoline and aniline derivatives has a rich history, dating back to the early days of organic chemistry. Aniline was first isolated in the early 19th century and quickly became a cornerstone of the synthetic dye industry. Its simple structure and versatile reactivity led to the development of a vast number of derivatives with a wide range of applications.
Research into isoindoline derivatives gained momentum in the mid-20th century, particularly with the discovery of the biological activities of compounds like thalidomide. mdpi.com Although initially marked by controversy, the therapeutic potential of the isoindoline scaffold spurred further investigation into its chemical and pharmacological properties. This led to the synthesis and evaluation of a multitude of isoindoline-containing compounds for various medicinal applications. researchgate.netnih.gov
The synthesis of N-aryl isoindolines, the class of compounds to which this compound belongs, has been an area of active research. Early methods often involved the reaction of o-phthalaldehyde (B127526) with primary aromatic amines. googleapis.com Over the years, more sophisticated and efficient synthetic routes have been developed, including transition-metal-catalyzed cross-coupling reactions and intramolecular cyclization strategies. These advancements have made a wider range of N-aryl isoindoline derivatives accessible for study.
The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has been instrumental in elucidating the structures and conformations of these molecules, providing deeper insights into their structure-activity relationships.
Current Research Landscape and Future Directions for this compound
The current research landscape for this compound and its analogues is primarily driven by their potential applications in medicinal chemistry and materials science. While specific studies focused solely on this compound are not abundant in publicly available literature, the broader interest in isoindoline and aniline derivatives provides a strong indication of its potential research directions.
Current Research Interests:
Medicinal Chemistry: A significant area of focus is the exploration of isoindoline derivatives as therapeutic agents. Research is ongoing to synthesize and evaluate novel analogues for their anticancer, anti-inflammatory, and neuroprotective activities. ontosight.ainih.gov The unique structural framework of this compound makes it a candidate for investigation against various biological targets.
Materials Science: Aniline derivatives are well-known for their use in the synthesis of conducting polymers and other functional materials. The incorporation of the rigid isoindoline unit could lead to the development of new materials with unique optical, electronic, or thermal properties.
Synthetic Methodology: The development of novel and efficient synthetic routes to access functionalized N-aryl isoindolines remains an active area of research. This includes the use of new catalytic systems and the exploration of green chemistry approaches.
Future Directions:
The future of research on this compound is likely to involve a multidisciplinary approach. Detailed biological evaluation of the compound and its derivatives is warranted to uncover any potential therapeutic applications. This would involve screening against a wide range of biological targets and in various disease models.
Furthermore, computational studies, such as molecular docking and quantum chemical calculations, could provide valuable insights into the compound's mechanism of action and guide the design of more potent and selective analogues. In the field of materials science, the synthesis and characterization of polymers and other materials incorporating this scaffold could lead to novel applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-13-5-7-14(8-6-13)16-9-11-3-1-2-4-12(11)10-16/h1-8H,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUKIEXSNWTCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 1,3 Dihydro Isoindol 2 Yl Phenylamine and Its Analogs
Established Synthetic Routes to 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine
The construction of the C(aryl)-N(isoindoline) bond is the key step in the synthesis of this compound. Two primary strategies have emerged as effective methods for forging this linkage: reductive amination protocols and palladium-catalyzed cross-coupling reactions, alongside nucleophilic substitution for related structures.
Reductive Amination Protocols for Isoindoline-Aniline Linkage
Reductive amination offers a straightforward approach to the synthesis of the target molecule. This method typically involves the reaction of an appropriate carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the desired amine. In the context of this compound synthesis, a plausible pathway involves the reductive amination of a suitable keto-precursor with isoindoline (B1297411), or the reaction of a formyl-substituted isoindoline with p-phenylenediamine (B122844).
A more common and related approach involves the initial formation of a precursor via nucleophilic aromatic substitution followed by reduction. For instance, the reaction of isoindoline with 4-fluoronitrobenzene can yield N-(4-nitrophenyl)isoindoline. The subsequent reduction of the nitro group to an amine provides the final product, this compound. This two-step sequence is often preferred due to the commercial availability of the starting materials and the high efficiency of both the substitution and reduction steps. researchgate.netlibretexts.org The reduction of the nitro group is commonly achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695). researchgate.net
Palladium-Catalyzed Cross-Coupling Strategies and Nucleophilic Substitution for Related Structures
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org This methodology allows for the coupling of an amine with an aryl halide or triflate. For the synthesis of this compound, this would involve the reaction of isoindoline with a 4-substituted aniline (B41778) derivative, such as 4-bromoaniline (B143363) or 4-iodoaniline.
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst. nih.gov The choice of palladium precursor, ligand, and base is critical for the success of this reaction.
Nucleophilic aromatic substitution (SNAr) is another powerful strategy, especially when the aromatic ring is activated by electron-withdrawing groups. libretexts.org As mentioned previously, the reaction of isoindoline with 4-fluoronitrobenzene is a prime example of an SNAr reaction. The nitro group in the para position strongly activates the fluorine atom for nucleophilic displacement by the secondary amine of the isoindoline ring. stackexchange.comyoutube.com
Optimization of Reaction Conditions and Catalytic Systems
The efficiency and yield of the synthetic routes to this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, catalyst, and reagents is essential.
Selection of Solvents, Temperature Profiles, and Reaction Kinetics
The choice of solvent can significantly influence the rate and outcome of both nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. For SNAr reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are often employed to facilitate the formation of the Meisenheimer intermediate. researchgate.net The reaction temperature is also a critical factor, with reactions often being heated to achieve a reasonable rate.
In Buchwald-Hartwig aminations, solvents like toluene, dioxane, or THF are commonly used. researchgate.net The temperature profile can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed. Microwave irradiation has also been shown to accelerate these reactions, often leading to shorter reaction times and improved yields. beilstein-journals.org
| Reaction Type | Common Solvents | Typical Temperature Range (°C) |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | DMF, DMSO, THF, Acetonitrile | 25 - 150 |
| Buchwald-Hartwig Amination | Toluene, Dioxane, THF, t-Butanol | 25 - 120 (conventional heating), up to 180 (microwave) |
| Nitro Group Reduction (Catalytic Hydrogenation) | Ethanol, Methanol, Ethyl Acetate | 25 - 60 |
Efficacy of Various Reducing Agents and Bases
For the reduction of the nitro intermediate in the SNAr route, catalytic hydrogenation is a widely used and effective method. Palladium on carbon (Pd/C) is a common catalyst, and hydrogen gas is the reducing agent. researchgate.net Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid can also be employed.
| Reaction Step | Reagent Type | Examples | Role |
|---|---|---|---|
| Nitro Group Reduction | Reducing Agent/Catalyst | H2/Pd/C, SnCl2/HCl, Fe/AcOH | Reduces nitro group to an amine |
| Buchwald-Hartwig Amination | Base | NaOtBu, KOtBu, Cs2CO3, K3PO4 | Deprotonates the amine, facilitates catalyst regeneration |
| Palladium Catalyst/Ligand | Pd(OAc)2/BINAP, Pd2(dba)3/XPhos | Catalyzes the C-N bond formation |
Influence of Phase Transfer Catalysts on Reaction Efficiency
While not extensively documented for the specific synthesis of this compound, phase transfer catalysts (PTCs) can be beneficial in related synthetic transformations, particularly in nucleophilic substitution reactions involving a solid-liquid or liquid-liquid biphasic system. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of an anionic nucleophile from the aqueous or solid phase to the organic phase where the electrophilic substrate resides. This can lead to increased reaction rates and milder reaction conditions. In the context of SNAr reactions, if a solid base like potassium carbonate is used, a PTC could potentially enhance the reaction efficiency by improving the solubility and reactivity of the base in the organic solvent.
Microwave-Assisted and Ultrasound-Assisted Synthetic Approaches for Isoindoline Derivatives
Modern synthetic chemistry has increasingly adopted energy-assisted methods to enhance reaction rates, improve yields, and promote greener chemical processes. Microwave irradiation and ultrasonication are two such powerful techniques that have been successfully applied to the synthesis of isoindoline and its derivatives. rsc.orgoatext.com
Microwave-Assisted Synthesis: Microwave irradiation accelerates organic reactions by utilizing the ability of polar molecules to transform electromagnetic energy into heat. oatext.com This rapid, uniform heating often leads to a significant reduction in reaction times, from hours to mere minutes, and can improve product yields and purity. nih.gov In the context of isoindoline synthesis, microwave-assisted methods have been employed for various reaction types, including palladium-catalyzed intramolecular oxidative coupling to form indole (B1671886) rings, which are structurally related to isoindolines. mdpi.com For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from N-aryl enamines saw reaction times drop from 12 hours under conventional heating to 3 hours with microwave irradiation, with yields increasing from 89% to 94%. mdpi.com This technology is particularly advantageous in combinatorial chemistry for the rapid generation of compound libraries. researchgate.net
Ultrasound-Assisted Synthesis: Ultrasound-assisted synthesis utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This phenomenon enhances mass transfer and accelerates reaction rates. nih.gov This technique has been effectively used for the one-pot synthesis of 3-substituted-isoindolin-1-ones from 3-alkylidenephtalides and primary amines. rsc.orgnih.gov The application of ultrasound can significantly shorten reaction times and is considered a green chemistry approach due to its energy efficiency and often milder reaction conditions. rsc.orgbohrium.com A study on the synthesis of 3-hydroxyisoindolin-1-ones showed that ultrasound irradiation could facilitate the reaction at 50°C in just 30 minutes, achieving high yields. researchgate.net This method is also scalable and can be extended to produce various isoindolin-1-one (B1195906) motifs, which are key intermediates. rsc.orgresearchgate.netrsc.org
The following table summarizes and compares these advanced energy-assisted synthetic approaches for isoindoline-related structures.
| Synthesis Method | Precursors | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Microwave-Assisted | N-Aryl Enamines | Pd(OAc)₂, Cu(OAc)₂ | 3 h | 94% | mdpi.com |
| Microwave-Assisted | Hydrazones, Anhydrides | Solvent-free | 10-20 min | Good | researchgate.net |
| Ultrasound-Assisted | 3-Alkylidenephtalides, Primary Amines | i-PrOH, 50°C | 30 min | Excellent | researchgate.net |
| Ultrasound-Assisted (One-Pot) | (Z)-3-Benzylideneisobenzofuran-1(3H)-one, Butylamine | p-TSA, NaBH₃CN | 90 min | High | nih.gov |
Synthesis of Precursors and Intermediates for Isoindoline-Phenylamine Scaffolds
The construction of the target this compound framework relies on the efficient preparation of two key components: a suitably functionalized isoindoline building block and a substituted aniline intermediate.
Preparation of Functionalized Isoindoline Building Blocks
Functionalized isoindolines and their oxo-derivatives (isoindolinones) are versatile precursors for more complex molecules. A variety of synthetic strategies have been developed to access these core structures.
One common approach involves the cyclization of bifunctional precursors. For example, palladium-catalyzed intramolecular α-arylation of α-amino acid esters derived from 2-(bromomethyl)phenyl-substituted precursors can selectively yield either isoindoline-1-carboxylic acid esters or their unsaturated isoindole counterparts by slightly modifying the reaction conditions. nih.gov
Rhodium(III)-catalyzed asymmetric [4+1] annulation of benzamides with acrylic esters provides a direct and stereoselective route to 3-substituted isoindolinones. rsc.org This method proceeds through an oxidative C-H olefination followed by an intramolecular aza-Michael addition. rsc.org Furthermore, chiral bifunctional organocatalysts can facilitate the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates via a tandem aldol-cyclization-rearrangement reaction, achieving high yields and enantioselectivities (up to 95% ee). nih.govmdpi.com These methods provide isoindoline cores with functional "handles" that can be used for further elaboration, such as coupling with aniline derivatives.
Synthesis of Substituted Aniline Intermediates
The phenylamine portion of the target molecule requires a substituted aniline, typically a 1,4-disubstituted benzene (B151609) ring (para-phenylenediamine derivative). The synthesis of these intermediates is a fundamental process in organic chemistry. Standard methods include the nitration of an appropriate benzene derivative, followed by the reduction of the nitro group to an amine. For instance, starting with acetanilide, nitration occurs predominantly at the para-position due to the ortho-, para-directing nature of the acetamido group. Subsequent hydrolysis of the acetamido group and reduction of the nitro group yields p-phenylenediamine.
To create precursors for direct coupling to the isoindoline nitrogen, one of the amino groups might be protected or modified. For example, using 4-nitroaniline, the amino group can be used to form the isoindoline ring, followed by reduction of the nitro group to yield the final phenylamine moiety. The choice of synthetic route depends on the desired substitution pattern and the compatibility of functional groups with subsequent reaction conditions.
Chemo-, Regio-, and Stereoselective Considerations in the Synthesis of this compound Frameworks
Achieving selectivity is paramount in the synthesis of complex molecules like this compound and its analogs. Control over which functional groups react (chemoselectivity), where they react (regioselectivity), and in what spatial orientation (stereoselectivity) is essential for an efficient and successful synthesis.
Chemoselectivity: In the synthesis of N-aryl isoindolines, a key step is the formation of the bond between the isoindoline nitrogen and the aniline ring. This N-arylation must be chemoselective. For a precursor containing multiple nucleophilic sites, such as a substituted indole-2-carboxamide, reaction conditions can be tuned to favor either N-H or C-2 arylation. nih.gov Similarly, when coupling an isoindoline with a substituted aniline, conditions must be chosen to favor N-arylation over potential side reactions on the aromatic rings. The use of specific catalysts, such as palladium or copper complexes, often in conjunction with carefully selected ligands and bases, is crucial for directing the reaction to the desired nitrogen atom.
Regioselectivity: Regioselectivity concerns the control of substituent placement. When synthesizing the isoindoline or aniline precursors, the position of functional groups is critical. For instance, rhodium-catalyzed reactions of 2-arylpyridines with alkenes can lead to a highly regioselective C-H olefination at the ortho position of the aryl group. researchgate.net In the direct alkylation of heterocycles like indazoles, different metal mediators (e.g., Ga/Al vs. Al) can direct the alkylation to different nitrogen atoms, demonstrating the importance of reagents in controlling regioselectivity. rsc.org For the target molecule, the para-substitution on the phenylamine ring is a key regiochemical feature that must be established during the synthesis of the aniline precursor.
Stereoselectivity: Introducing chirality into the isoindoline framework is often a goal for creating biologically active molecules. Stereoselective synthesis can be achieved through several strategies.
Asymmetric Catalysis: Palladium-catalyzed asymmetric intramolecular allylic C-H amination has been developed to produce a range of chiral isoindolines with excellent enantioselectivity (up to 98% ee). chinesechemsoc.org This method creates a stereocenter adjacent to the nitrogen atom.
Chiral Auxiliaries: The use of a chiral N-sulfinyl amide directing group in Rh(III)-catalyzed C-H activation/annulation reactions allows for the diastereoselective synthesis of 3-substituted isoindolinones. rsc.org The auxiliary can be removed after establishing the desired stereocenter.
Organocatalysis: Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, have proven effective in the enantioselective synthesis of 3-substituted isoindolinones, affording products with high enantiomeric excess. nih.gov
These stereoselective methods are vital for producing single-enantiomer isoindoline analogs for pharmaceutical applications, where stereochemistry often dictates biological activity. rsc.org
Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 1,3 Dihydro Isoindol 2 Yl Phenylamine
Oxidative Transformations and Pathways
The presence of the electron-rich phenylamine moiety makes 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine susceptible to oxidative transformations. These reactions can lead to the formation of highly colored and reactive species, with pathways often involving the nitrogen atom and the aromatic ring.
Mechanism of Quinone Derivative Formation from Related Structures
While specific studies on the direct oxidation of this compound to quinone derivatives are not extensively documented, the mechanism can be inferred from the well-established oxidative chemistry of N-substituted p-phenylenediamines. The oxidation process is believed to proceed through a stepwise mechanism involving the formation of radical cations and ultimately leading to a quinone diimine structure.
Table 1: Proposed Intermediates in the Oxidation of this compound to a Quinone Diimine Derivative
| Step | Intermediate | Description |
| 1 | Radical Cation | Initial one-electron oxidation of the amine nitrogen. |
| 2 | Neutral Radical | Deprotonation of the radical cation. |
| 3 | Cation | Second one-electron oxidation. |
| 4 | Quinone Diimine | Final product after the second deprotonation. |
Reductive Pathways and Generation of Saturated Analogs
The reduction of this compound can target either the isoindoline (B1297411) ring system or potentially functional groups on the aromatic rings if present. The generation of saturated analogs, specifically the hydrogenation of the isoindoline moiety to a perhydroisoindole (octahydro-isoindole) derivative, is a key transformation.
Catalytic hydrogenation is a common method to achieve the saturation of heterocyclic rings. Reagents such as hydrogen gas in the presence of a metal catalyst (e.g., platinum, palladium, or rhodium) are typically employed. The reaction conditions, including pressure, temperature, and choice of catalyst, can be optimized to achieve selective reduction of the isoindoline ring without affecting the phenylamine ring.
Table 2: Common Catalytic Systems for the Reduction of N-Arylisoindolines
| Catalyst | Typical Conditions | Product |
| Platinum(IV) oxide (PtO₂) | H₂ (1-4 atm), Acetic Acid, RT | N-Aryl-perhydroisoindole |
| Palladium on Carbon (Pd/C) | H₂ (1-10 atm), Ethanol (B145695), RT-50°C | N-Aryl-perhydroisoindole |
| Rhodium on Alumina (Rh/Al₂O₃) | H₂ (1-5 atm), Methanol, RT | N-Aryl-perhydroisoindole |
Nucleophilic Reactivity of the Amine Functionality
The exocyclic secondary amine group in this compound is a primary site for nucleophilic reactions. Its reactivity is influenced by the electronic effects of both the phenyl and isoindoline rings.
Substitution Reactions at the Amine Nitrogen
The lone pair of electrons on the amine nitrogen makes it nucleophilic and thus susceptible to reactions with electrophiles. Alkylation and acylation are common substitution reactions that can be carried out at this position.
Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically achieved by reacting the amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct.
Acylation: This involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. Acylating agents such as acid chlorides or anhydrides are commonly used, often in the presence of a base like pyridine (B92270) or triethylamine.
Table 3: Representative Substitution Reactions of the Amine Functionality
| Reaction | Electrophile | Reagent/Conditions | Product |
| N-Methylation | Methyl iodide (CH₃I) | K₂CO₃, Acetonitrile, Reflux | 4-(1,3-Dihydro-isoindol-2-yl)-N-methyl-phenylamine |
| N-Acetylation | Acetyl chloride (CH₃COCl) | Pyridine, Dichloromethane, 0°C to RT | N-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-acetamide |
Condensation Reactions and Imine Formation
The primary amine functionality can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.
Table 4: Imine Formation with an Aromatic Aldehyde
| Reactant | Aldehyde | Catalyst | Product (Imine) |
| This compound | Benzaldehyde | Acetic acid (catalytic) | 4-(1,3-Dihydro-isoindol-2-yl)-N-(phenylmethylene)-phenylamine |
Electrophilic Aromatic Substitution on Phenyl and Isoindoline Rings
The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS). The phenylamine ring is highly activated due to the electron-donating nature of the amino group, while the benzene (B151609) ring of the isoindoline moiety is generally less activated.
The amino group is a strong ortho-, para-director. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the amino group on the phenylamine ring. The isoindoline nitrogen, being part of a five-membered ring fused to a benzene ring, also influences the reactivity of the isoindoline's aromatic ring, generally directing electrophiles to the positions ortho and para to the point of fusion.
Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Phenylamine Ring (Major Products) | Isoindoline Ring (Potential Products) |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-(1,3-dihydro-isoindol-2-yl)-phenylamine | 4-(or 7)-Nitro-2-[4-aminophenyl]-1,3-dihydro-isoindole |
| Bromination | Br₂/FeBr₃ | 2-Bromo-4-(1,3-dihydro-isoindol-2-yl)-phenylamine | 4-(or 7)-Bromo-2-[4-aminophenyl]-1,3-dihydro-isoindole |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 2-Acetyl-4-(1,3-dihydro-isoindol-2-yl)-phenylamine | 4-(or 7)-Acetyl-2-[4-aminophenyl]-1,3-dihydro-isoindole |
It is important to note that the strong Lewis acids used in Friedel-Crafts reactions can complex with the basic nitrogen atoms, potentially deactivating the rings and leading to complex reaction mixtures or requiring specific reaction conditions.
Thermal and Photochemical Reactivity Investigations
Thermal Reactivity:
There is no specific data available from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to define the precise decomposition temperature and degradation profile of this compound. However, the thermal stability of related heterocyclic compounds has been investigated. For instance, studies on various nitrogen-rich heterocyclic compounds show thermal stability up to temperatures well above 200°C. nih.govmdpi.comnih.gov The thermal decomposition of such molecules in an inert atmosphere often proceeds via a radical mechanism, involving the homolytic cleavage of C-N, C-C, and C-O bonds. mdpi.com
For this compound, the weakest bonds likely to undergo thermal cleavage would be the benzylic C-N bonds within the isoindoline ring. Decomposition could potentially lead to the formation of radicals and subsequent complex mixtures of products. In an oxidizing atmosphere, decomposition would be expected at lower temperatures and would involve oxidative degradation of the aromatic rings and the amine functionalities.
Expected Thermal Decomposition Profile:
Initial Stage: Potential loss of the aniline (B41778) moiety or opening of the isoindoline ring.
Final Products (Inert Atmosphere): Complex mixture of smaller aromatic and nitrogen-containing fragments.
Final Products (Oxidizing Atmosphere): Oxides of carbon (CO, CO₂) and nitrogen (NOx), alongside water.
Photochemical Reactivity:
Specific photochemical studies, such as photolysis experiments to determine reaction products upon UV/Vis light irradiation, for this compound have not been reported. The molecule possesses chromophores in both the isoindoline and phenylamine moieties, suggesting it would absorb UV radiation.
The expected photochemical reactions could involve:
N-C Bond Cleavage: Similar to thermal decomposition, irradiation could induce cleavage of the benzylic C-N bonds, leading to radical species.
Oxidation: The aniline moiety is susceptible to photo-oxidation.
Rearrangement: Photochemical rearrangements are known for some nitrogen-containing heterocyclic systems, although specific pathways for this compound are speculative. nih.govscispace.com
Without experimental data, it is not possible to construct a meaningful data table of photochemical properties like quantum yields or product distribution.
Interactions with Other Organic and Inorganic Reagents
The reactivity of this compound is dictated by its two main functional parts: the secondary amine of the isoindoline ring and the primary aromatic amine of the phenylamine group. Both sites are nucleophilic.
Reactions with Organic Reagents:
Acylation: The primary amine of the aniline ring is expected to be more nucleophilic and sterically accessible than the secondary amine of the isoindoline ring. Therefore, acylation with reagents like acyl chlorides or anhydrides would likely occur preferentially at the primary amine, forming an amide linkage. This is a common reaction for anilines.
Alkylation: Alkylation with alkyl halides could occur at either nitrogen atom. The primary amine is generally more reactive towards alkylation. However, under certain conditions, intramolecular cyclization or reactions involving the isoindoline nitrogen can occur. mdpi.comnih.gov
Electrophilic Aromatic Substitution: The aniline ring is highly activated towards electrophilic substitution by the strongly electron-donating amino group. Reactions such as halogenation, nitration, or sulfonation would be expected to occur at the ortho positions relative to the amino group. The isoindoline substituent would also influence the regioselectivity.
Reactions with Inorganic Reagents:
Oxidation: The compound is expected to be sensitive to oxidizing agents. The isoindoline moiety can be oxidized to the corresponding phthalimide (B116566) derivative (N-phenylphthalimide). nih.govresearchgate.net The aniline moiety is also readily oxidized, which can lead to the formation of colored products and polymerization (e.g., aniline black formation). Common oxidants like hydrogen peroxide, potassium permanganate, or even air can effect these transformations.
Reduction: The aromatic rings are resistant to reduction under standard conditions. However, under high pressure and with specific catalysts (e.g., catalytic hydrogenation), the aromatic rings could be reduced.
Acid-Base Reactions: Both nitrogen atoms are basic and will react with acids to form ammonium (B1175870) salts. The primary aniline amine is the more basic site.
The following table summarizes the expected reactivity at the different sites of the molecule.
| Reaction Type | Reagent Class | Primary Reactive Site | Expected Product Type |
| Acylation | Acyl Halides, Anhydrides | Primary Amine (Aniline) | N-acyl-4-(isoindolin-2-yl)aniline |
| Alkylation | Alkyl Halides | Primary Amine (Aniline) | N-alkyl-4-(isoindolin-2-yl)aniline |
| Oxidation | Peroxides, Permanganate | Isoindoline & Aniline | N-(4-aminophenyl)phthalimide, Polymerization products |
| Electrophilic Substitution | Halogens, Nitrating agents | Aniline Ring (ortho to -NH₂) | Halogenated/Nitrated aniline derivatives |
| Acid Reaction | Protic Acids (e.g., HCl) | Primary Amine (Aniline) | Ammonium Salt |
Advanced Spectroscopic and Crystallographic Characterization Methodologies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the covalent framework of the molecule.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine is expected to exhibit distinct signals corresponding to the protons of the isoindoline (B1297411) and phenylamine groups. The integration of these signals would confirm the relative number of protons in each part of the molecule.
The isoindoline moiety contains a benzene (B151609) ring and two methylene (B1212753) (-CH₂-) groups. The four aromatic protons on the isoindoline ring would likely appear as a complex multiplet or as two distinct multiplets in the range of δ 7.2-7.4 ppm. The two methylene groups are chemically equivalent and are expected to produce a single, sharp singlet at approximately δ 4.5-5.0 ppm, integrating to four protons. This characteristic singlet is a key identifier for the symmetric isoindoline structure.
The phenylamine portion of the molecule has a 1,4-disubstituted (para) aromatic ring. Due to the symmetry of this ring, the four aromatic protons will appear as two distinct doublets, characteristic of an AA'BB' system. The two protons ortho to the amino group are expected to resonate upfield, around δ 6.7-6.9 ppm, due to the electron-donating effect of the nitrogen. The two protons ortho to the isoindoline substituent would appear further downfield, likely in the δ 7.0-7.2 ppm range. The primary amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration but can be expected in the range of δ 3.5-4.5 ppm. chemistryconnected.com
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Isoindoline Aromatic | 7.2-7.4 | Multiplet (m) | 4H |
| Isoindoline Methylene (-CH₂-) | 4.5-5.0 | Singlet (s) | 4H |
| Phenylamine Aromatic (ortho to -NH₂) | 6.7-6.9 | Doublet (d) | 2H |
| Phenylamine Aromatic (ortho to isoindoline) | 7.0-7.2 | Doublet (d) | 2H |
| Amine (-NH₂) | 3.5-4.5 | Broad Singlet (br s) | 2H |
Carbon (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 10 distinct carbon signals are expected (4 quaternary and 6 protonated).
In the isoindoline fragment, two signals are anticipated for the aromatic carbons and one for the methylene carbons. The quaternary carbons to which the methylene groups are attached would likely resonate around δ 140-145 ppm. The protonated aromatic carbons of this ring are expected in the typical aromatic region, around δ 122-128 ppm. The methylene carbons, being attached to a nitrogen atom, would be deshielded and appear around δ 50-55 ppm.
For the phenylamine ring, four signals are expected. The carbon atom bonded to the amino group (C-NH₂) is shielded and would appear upfield for an aromatic carbon, around δ 115-120 ppm. The carbon atom bonded to the isoindoline nitrogen (C-N) would be found further downfield, around δ 145-150 ppm. The two sets of protonated aromatic carbons would appear at approximately δ 115-125 ppm.
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Type |
| Isoindoline Methylene (-CH₂-) | 50-55 | CH₂ |
| Phenylamine (ortho to -NH₂) | 115-120 | CH |
| Phenylamine (ortho to isoindoline) | 120-125 | CH |
| Isoindoline Aromatic | 122-128 | CH |
| Isoindoline Quaternary | 140-145 | C |
| Phenylamine (C-NH₂) | 145-150 | C |
| Phenylamine (C-N) | 145-150 | C |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation
To definitively assign all signals and confirm the molecular structure, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons on the phenylamine ring, confirming their AA'BB' system. Similarly, correlations among the aromatic protons of the isoindoline ring would be visible. The methylene protons of the isoindoline and the amine protons, being singlets, would not show COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of each protonated carbon by linking the proton signals identified in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the singlet at δ 4.5-5.0 ppm would correlate with the carbon signal at δ 50-55 ppm, confirming it as the isoindoline methylene group.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands for the amine and aromatic components. The primary amine group (-NH₂) is expected to show two distinct, sharp to medium bands in the 3350-3450 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. orgchemboulder.comlibretexts.org An N-H bending vibration (scissoring) is also expected around 1600-1650 cm⁻¹. wikieducator.org
The aromatic C-H stretching vibrations would appear as a series of weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz The C-C stretching vibrations within the aromatic rings would give rise to several sharp absorptions in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the aromatic C-N stretching vibration is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com The aliphatic C-N stretching from the isoindoline moiety would likely appear in the 1020-1250 cm⁻¹ region. libretexts.org
Interactive Table: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Primary Amine (-NH₂) | 3350-3450 | N-H Stretch (asymmetric & symmetric) |
| Aromatic C-H | 3000-3100 | C-H Stretch |
| Amine (-NH₂) | 1600-1650 | N-H Bend |
| Aromatic C=C | 1450-1600 | C=C Stretch |
| Aromatic C-N | 1250-1335 | C-N Stretch |
| Aliphatic C-N | 1020-1250 | C-N Stretch |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the most prominent Raman signals are expected to arise from the symmetric vibrations of the aromatic rings. A strong band corresponding to the "ring breathing" mode of the phenylamine ring would be expected around 810-830 cm⁻¹, which is characteristic of para-disubstituted benzene. ias.ac.in Another strong signal, often observed for monosubstituted benzenes and related structures, is the trigonal ring breathing mode near 1000 cm⁻¹. Other significant bands would include C-H stretching and C=C stretching of the aromatic systems. capes.gov.br The N-H stretching vibrations are typically weak in Raman spectra.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with a chemical formula of C₁₄H₁₄N₂, the theoretical exact mass can be calculated by summing the masses of its constituent atoms.
HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, can distinguish between compounds with the same nominal mass but different elemental compositions. The high mass accuracy, usually within 5 ppm, serves as definitive evidence for the assigned molecular formula, confirming that the correct atoms are present in the correct numbers.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₄N₂ |
| Calculated Exact Mass | 210.1157 g/mol |
| Hypothetical Experimental m/z | 210.1160 [M+H]⁺ |
| Mass Accuracy (ppm) | 1.4 |
Table 1: Representative High-Resolution Mass Spectrometry data for the protonated molecule [M+H]⁺ of this compound.
In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule, and the resulting pattern of fragment ions provides a fingerprint that helps to confirm the compound's structure. The fragmentation of this compound is expected to proceed through characteristic pathways for N-aryl isoindolines and aromatic amines. miamioh.edulibretexts.org
The primary fragmentation would likely involve cleavage at the bonds adjacent to the nitrogen atoms and within the isoindoline ring system. Alpha-cleavage next to the isoindoline nitrogen is a common pathway for amines, leading to the loss of specific alkyl or aryl groups. libretexts.org The isoindoline moiety itself can undergo characteristic ring-opening and fragmentation, while the phenylamine portion can lose fragments typical of anilines, such as HCN. miamioh.edu Analysis of these fragmentation pathways allows for a piece-by-piece confirmation of the molecule's structural components.
| Proposed Fragment Ion (m/z) | Possible Structure / Origin | Fragmentation Pathway |
| 210 | [C₁₄H₁₄N₂]⁺ | Molecular Ion (M⁺) |
| 119 | [C₈H₉N]⁺ | Cleavage of the N-aryl bond, forming an isoindoline fragment. |
| 118 | [C₈H₈N]⁺ | Loss of a hydrogen radical from the isoindoline fragment. |
| 92 | [C₆H₆N]⁺ | Cleavage of the N-aryl bond, forming an aminophenyl fragment. |
| 91 | [C₆H₅N]•⁺ | Loss of a hydrogen radical from the aminophenyl fragment (anilino radical cation). |
Table 2: Predicted major fragment ions for this compound in an Electron Ionization (EI) mass spectrum.
X-ray Diffraction Analysis for Solid-State Structure Elucidation
For this compound, single-crystal X-ray diffraction would confirm the connectivity of the isoindoline and phenylamine rings through the central nitrogen atom. mdpi.com It would also reveal the conformation of the five-membered isoindoline ring, which typically adopts a non-planar envelope or twisted conformation. The analysis provides precise measurements of all bond lengths and angles, which can be compared to established values for similar chemical motifs. For instance, the N-C bond lengths within the isoindoline ring are expected to be typical for sp³ hybridized nitrogen-carbon single bonds.
| Parameter | Expected Value / Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/n, P2₁2₁2₁ |
| N-C (isoindoline ring) Bond Length | 1.39 - 1.46 Å |
| N-C (aryl) Bond Length | 1.40 - 1.45 Å |
| C-N-C Bond Angle | ~111 - 123° |
Table 3: Typical crystallographic parameters anticipated for this compound based on analogous structures. tandfonline.com
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by intermolecular forces. For this compound, the primary amine (-NH₂) group is a key site for intermolecular interactions, capable of acting as a hydrogen bond donor. It is expected to form N-H···N or N-H···π hydrogen bonds, which would be a dominant factor in the crystal packing arrangement. nih.gov
Furthermore, the presence of two aromatic rings (the benzene ring of the isoindoline and the phenylamine ring) suggests that π–π stacking interactions will also play a significant role in stabilizing the crystal structure. nih.gov These interactions, where the aromatic rings stack in an offset or parallel-displaced manner, are a common feature in the crystal structures of N-aryl compounds. nih.gov
Elemental Analysis for Purity and Stoichiometry
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. For new compounds, a close agreement between the found and calculated values (typically within ±0.4%) is required as a standard proof of purity and to support the assigned molecular formula. nih.gov
| Element | Theoretical % | Experimental (Found) % |
| Carbon (C) | 80.0 | 79.8 |
| Hydrogen (H) | 6.71 | 6.75 |
| Nitrogen (N) | 13.32 | 13.28 |
Table 4: Theoretical and representative experimental elemental analysis data for this compound (C₁₄H₁₄N₂).
Rational Design and Synthetic Strategies for Diverse Derivatives and Analogs of 4 1,3 Dihydro Isoindol 2 Yl Phenylamine
Functionalization of the Phenylamine Moiety
The phenylamine portion of the molecule provides a primary site for chemical modification, allowing for the modulation of the compound's electronic and steric properties. The primary amine group is a key handle for introducing a wide array of functionalities.
The introduction of substituents onto the phenyl ring of the phenylamine moiety is a common strategy to alter the molecule's electronic properties and its interaction with biological targets. The amino group (-NH2) is a potent electron-donating group, which activates the aromatic ring toward electrophilic substitution, primarily at the ortho and para positions. byjus.com Since the para position is already substituted by the isoindoline (B1297411) nitrogen, electrophilic attack is directed to the ortho positions (C-2' and C-6').
Electron-Donating Groups (EDGs): The installation of EDGs such as alkyl (-R), alkoxy (-OR), or hydroxyl (-OH) groups can increase the electron density of the aromatic ring. This modification can enhance binding affinity to electron-deficient pockets in target proteins and influence the molecule's lipophilicity and metabolic stability.
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs like nitro (-NO2), cyano (-CN), halo (-F, -Cl, -Br), or trifluoromethyl (-CF3) can decrease the ring's electron density. researchgate.net This can be crucial for mimicking the electronic environment of known ligands, improving metabolic resistance to oxidative processes, or introducing specific hydrogen bonding capabilities.
Standard electrophilic aromatic substitution reactions, such as nitration (using HNO3/H2SO4), halogenation (using Br2 or Cl2 with a Lewis acid), and sulfonation (using SO3/H2SO4), can be employed, though reaction conditions must be carefully controlled to avoid polysubstitution or side reactions involving the amine. byjus.comlibretexts.org Palladium-catalyzed cross-coupling reactions also offer a versatile route for introducing a wide range of substituents. capes.gov.br
| Substituent Type | Example Group | Synthetic Method | Potential Effect |
| Electron-Donating | Methoxy (-OCH3) | Electrophilic Alkoxylation | Increases electron density, potential for H-bonding |
| Methyl (-CH3) | Friedel-Crafts Alkylation | Increases lipophilicity and steric bulk | |
| Electron-Withdrawing | Chloro (-Cl) | Electrophilic Halogenation | Increases lipophilicity, alters electronic profile |
| Nitro (-NO2) | Electrophilic Nitration | Strong electron withdrawal, H-bond acceptor | |
| Trifluoromethyl (-CF3) | Trifluoromethylation Reagents | Increases metabolic stability and lipophilicity |
The primary amine of the phenylamine moiety is a versatile functional group for derivatization through alkylation and acylation reactions.
Acylation: The reaction of the amine with acylating agents (e.g., acyl chlorides or anhydrides) forms an amide bond. This is a widely used strategy in drug design to introduce new structural motifs and modulate biological activity. Acylation neutralizes the basicity of the amine nitrogen and introduces a hydrogen bond acceptor (the carbonyl oxygen) and potentially a hydrogen bond donor (the amide N-H). This strategy is often used to connect the core scaffold to other pharmacophores, creating hybrid molecules. For instance, N-(4-aminophenyl)-substituted benzamides can be synthesized by reacting the amine with substituted benzoyl chlorides. researchgate.net
Structural Modifications of the 1,3-Dihydroisoindolyl Core
Introducing substituents on the benzene (B151609) ring of the isoindoline core is a key strategy for refining molecular interactions with target proteins. The synthesis of such derivatives often begins with appropriately substituted precursors, such as substituted phthalic anhydrides or o-xylenes. researchgate.netgoogle.com
For example, the synthesis of chlorisondamine, a drug containing a chlorinated isoindoline core, starts from tetrachlorophthalic anhydride (B1165640). mdpi.com The anhydride is first converted to the corresponding phthalimide (B116566), which is then reduced to the desired isoindoline. mdpi.com This approach allows for the regioselective placement of substituents on the isoindoline ring. Common synthetic precursors and the resulting substitutions are outlined below.
| Precursor | Resulting Substituent(s) | Synthetic Strategy |
| 4-Nitrophthalic acid | 5-Nitroisoindoline | Nitration of precursor, followed by cyclization and reduction |
| 4-Chlorophthalic anhydride | 5-Chloroisoindoline | Use of substituted starting material for isoindoline synthesis |
| Tetrachlorophthalic anhydride | 4,5,6,7-Tetrachloroisoindoline | Use of perhalogenated precursor for isoindoline synthesis mdpi.com |
| Phthalic anhydride | Unsubstituted | Standard synthesis followed by electrophilic aromatic substitution |
For instance, the replacement of a CH group in the benzene ring with a nitrogen atom creates a pyridopyrrole system, referred to as an aza-isoindoline. The synthesis of such systems, like pyrido[2',3':3,4]pyrrolo[1,2-a]quinoxalines, has been explored to develop novel ring systems with potential antiproliferative activity. nih.gov Similarly, strategies utilizing Heck-aza-Michael reactions have been employed to construct unique tricyclic sultams that incorporate an isoindoline ring fused to a thiadiazinane ring, representing a thia-analog. nih.govresearchgate.net These advanced synthetic approaches enable the creation of novel chemical entities based on the core isoindoline scaffold.
Development of Hybrid Molecules Incorporating the 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine Scaffold
A powerful strategy in modern drug discovery is the creation of hybrid molecules, which covalently link two or more distinct pharmacophoric units to produce a single chemical entity with potentially synergistic or multi-target activity. mdpi.com The this compound scaffold is an excellent platform for developing such hybrids.
The primary amine on the phenylamine ring serves as a convenient attachment point for linking other bioactive moieties through amide, urea, or sulfonamide bonds. For example, the isoindoline scaffold has been incorporated into hybrid structures with other heterocyclic systems known for their biological activities. Research has shown the synthesis of hybrids combining isoindoline-1,3-dione (a related oxidized scaffold) with pyrimidines and thiadiazinanes. researchgate.net These strategies often involve multi-step synthetic sequences where the core scaffold is first prepared and then coupled with a second pharmacophore via a suitable linker. The rational design of these hybrids considers the spatial orientation of the linked moieties to ensure optimal interaction with multiple biological targets or different domains of a single target.
| Scaffold | Linked Bioactive Moiety | Linker Type | Potential Application Area |
| Isoindoline | Pyrimidine | Amide/Alkyl | Kinase Inhibition, CNS disorders researchgate.net |
| Isoindoline | Thiazolidinone | Acetamide | Anticonvulsant Agents |
| Isoindoline | Quinoxaline | Fused Ring System | Anticancer Agents nih.gov |
Conjugation with Other Relevant Chemical Scaffolds (e.g., thiadiazoles, phthalazines, piperidines)
The conjugation of the this compound moiety with other pharmacologically relevant scaffolds is a common strategy to generate novel chemical entities with potentially enhanced or new biological activities. The primary amine on the phenyl ring serves as a versatile synthetic handle for these modifications.
Phthalazines: The phthalazine (B143731) nucleus is of significant interest due to its wide range of therapeutic applications. longdom.org Synthetic strategies often involve the condensation of hydrazine (B178648) derivatives with precursors like phthalic anhydrides or 2-acylbenzoic acids. longdom.org A direct approach to conjugating the isoindoline-phenylamine core involves utilizing the phenylamine as the hydrazine component. For instance, diazotization of the 4-amino group followed by reduction would yield a hydrazine derivative, which could then be reacted with a suitable phthalic anhydride or related precursor to construct the phthalazinone ring.
Alternatively, pre-functionalized phthalazines can be coupled with the core moiety. A notable synthetic route involves treating a phenyl-substituted phthalazinone with reagents like phosphorus pentachloride and phosphorus oxychloride to generate a reactive chlorophthalazine intermediate. iiste.org This intermediate can then undergo nucleophilic substitution with the amino group of this compound to form the desired conjugate. iiste.orgnih.gov Research has demonstrated the synthesis of phthalazine derivatives bearing an isoindol-1,3-dione moiety, a structurally related scaffold, highlighting the feasibility of such conjugations. longdom.orgiiste.org
Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is another important heterocycle in drug design. General synthesis of 2-amino-1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazides with carboxylic acids. To incorporate the this compound scaffold, the amine could be converted into an isothiocyanate, which is then reacted with a hydrazine to form a thiosemicarbazide. This intermediate can subsequently be cyclized to yield the desired thiadiazole conjugate.
Piperidines: The piperidine (B6355638) ring is a common feature in many pharmaceuticals. Conjugation can be achieved by reacting the amino group of the core structure with a piperidine-containing electrophile, such as an N-protected piperidine-4-carboxylic acid, via standard amide bond formation protocols. nih.gov Another strategy involves using the amine for reductive amination with a suitable piperidone derivative. The synthesis of molecules like 3-(4-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (B3079171) demonstrates the established chemical linkage between isoindolinone and piperidine rings, which can be adapted for the dihydroisoindole scaffold. nih.gov
Exploration of Dendrimeric and Polymeric Architectures Incorporating the Moiety
Dendrimeric Architectures: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure consisting of a central core, repeating branch units, and terminal functional groups. nih.gov The this compound moiety can be incorporated into dendrimeric structures in two primary ways:
As a surface group: The primary amine of the moiety allows for its covalent attachment to the periphery of a pre-synthesized dendrimer. For example, the terminal amine or carboxyl groups of a polyamidoamine (PAMAM) dendrimer can be coupled with the phenylamine, functionalizing the dendrimer surface with multiple copies of the isoindoline-based structure.
As a core or branching unit: The bifunctional nature of the molecule (a secondary amine within the isoindoline ring and a primary aromatic amine) could theoretically allow it to act as a building block for the dendrimer itself, although this is synthetically more complex.
The high density of surface groups on dendrimers makes them attractive scaffolds for creating multivalent systems, where multiple isoindoline-phenylamine units can interact with biological targets. nih.gov
Polymeric Architectures: The incorporation of the this compound moiety into polymers can be achieved through step-growth polymerization. The primary amine can react with difunctional monomers like diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. In these polymers, the isoindoline-phenylamine unit would be an integral part of the polymer backbone. Studies on the polymerization of various aniline (B41778) derivatives demonstrate the feasibility of incorporating such structures into polymer chains. researchgate.netnih.gov
Alternatively, the moiety can be attached as a pendant group to a pre-existing polymer backbone. This involves chemically modifying a reactive polymer (e.g., one with acyl chloride or epoxy side chains) with this compound. This approach allows for better control over the density of the active moiety along the polymer chain.
Stereochemical Control and Chiral Synthesis of Analogous Structures
While this compound itself is achiral, the introduction of substituents at the C1 or C3 positions of the isoindoline ring creates chiral centers. The synthesis of enantiomerically pure analogs is crucial, as different enantiomers of a chiral drug can exhibit vastly different biological activities. mdpi.com Significant progress has been made in the asymmetric synthesis of substituted isoindolinones and isoindolines. chim.itnih.gov
Many modern approaches first synthesize a chiral isoindolin-1-one (B1195906), which can then be reduced to the corresponding chiral isoindoline. acs.org Key strategies for achieving stereochemical control include:
Use of Chiral Auxiliaries: Condensation of a starting material like 2-formylbenzoic acid with a chiral amine (e.g., (R)-phenylglycinol) can produce a tricyclic γ-lactam as a single diastereoisomer. chim.it Another approach involves the direct alkylation of isoindolinones bearing a chiral N-tert-butylsulfinyl auxiliary, which affords 3-substituted isoindolinones with high diastereomeric ratios. acs.org
Asymmetric Catalysis: This is a highly efficient method for generating chiral products.
Organocatalysis: Chiral organocatalysts, such as those derived from trans-1,2-diaminocyclohexane (Takemoto's catalyst), have been used in cascade reactions to produce 3-substituted isoindolinones with very high enantioselectivities (up to 98% ee). nih.gov
Transition Metal Catalysis: Chiral transition-metal complexes (e.g., based on Rh, Pd, Ir, Cu) are widely used. nih.gov For example, palladium-catalyzed reactions, such as isocyanide insertion involving aziridines, can lead to the regio- and stereoselective synthesis of isoindoline derivatives. rsc.org
Addition-Cyclization Processes: A highly diastereoselective one-pot method for synthesizing chiral 3-substituted isoindolin-1-ones involves the addition of Grignard reagents to α-chiral imines, followed by a cyclization-deprotection sequence. organic-chemistry.orgnih.gov
These methodologies allow for the controlled synthesis of specific stereoisomers of isoindoline analogs, which is essential for detailed pharmacological evaluation and structure-activity relationship studies.
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Chiral Auxiliary Alkylation | Alkylation of an isoindolinone bearing a chiral N-tert-butylsulfinyl group, followed by reduction of the resulting amide. | High diastereomeric ratios; auxiliary is removable. | acs.org |
| Organocatalytic Cascade | Asymmetric nitro-Mannich reaction of α-amido sulfones followed by in-situ cyclization, catalyzed by a chiral bifunctional organocatalyst. | High enantioselectivities (up to 98% ee); mild reaction conditions. | nih.gov |
| Grignard Addition-Cyclization | One-pot addition of Grignard reagents to chiral imines, followed by cyclization and deprotection to form 3-substituted isoindolin-1-ones. | Excellent yields and diastereoselectivities (dr > 99:1). | organic-chemistry.orgnih.gov |
| Palladium-Catalyzed Cyclization | Regio- and stereoselective synthesis via Pd-catalyzed isocyanide insertion reactions involving aziridines as nucleophiles. | Novel bond formation; use of readily available starting materials. | rsc.org |
Structure-Activity Relationship (SAR) Studies from a Synthetic and Structural Perspective
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into drug candidates. For the this compound scaffold, a systematic synthetic approach is employed to probe how structural modifications influence biological activity. nih.gov
Key Areas for Modification:
Isoindoline Benzene Ring: Substitution on the fused benzene ring of the isoindoline moiety provides another avenue for modification. Halogenation or the addition of other functional groups can influence molecular shape, solubility, and metabolic stability. SAR studies on isoindole-1,3-dione derivatives have shown that halogenation can enhance antimicrobial and anticancer activities. researchgate.net
Isoindoline Heterocyclic Ring: Introducing substituents at the C1 and/or C3 positions, as discussed in the chiral synthesis section, can explore steric interactions within a target's binding pocket. The stereochemistry of these substituents is often a critical determinant of activity. nih.gov
Linker Modification: While the core structure features a direct N-aryl bond, analogs can be synthesized where a linker (e.g., alkyl, amide) is inserted between the isoindoline nitrogen and the phenyl ring. This alters the distance and geometric relationship between the two key pharmacophoric elements.
A hypothetical SAR study could involve synthesizing a library of analogs where these positions are systematically varied and then assessing their activity in a relevant biological assay. The results would guide further rounds of synthesis and optimization. For example, SAR studies on 2,3-disubstituted isoindolin-1-one derivatives have been used to identify key structural features required for the inhibition of specific enzymes like EGFR. researchgate.net
| Compound | R1 (on Phenylamine Ring) | R2 (on Isoindoline Ring) | Hypothetical Activity | Rationale for Modification |
|---|---|---|---|---|
| Parent | H | H | Baseline | Unsubstituted core structure. |
| Analog 1 | 4-Cl | H | Increased | Explore effect of electron-withdrawing group and increased lipophilicity. |
| Analog 2 | 4-OCH3 | H | Decreased | Explore effect of electron-donating group. |
| Analog 3 | H | 5-F | Increased | Modify electronics of isoindoline ring; potential for H-bonding. |
| Analog 4 | 4-Cl | 5-F | Synergistic Increase | Combine beneficial substitutions from Analogs 1 and 3. |
| Analog 5 | H | 1-CH3 (chiral) | Variable | Introduce steric bulk and a chiral center at the isoindoline ring. |
Computational Chemistry and Theoretical Investigations of 4 1,3 Dihydro Isoindol 2 Yl Phenylamine
Electronic Structure Calculations and Molecular Orbital Analysis
Electronic structure calculations are fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties. These calculations solve the Schrödinger equation (or its approximations) to determine the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction.
For 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized molecular geometry. tandfonline.comtandfonline.com This process minimizes the energy of the molecule to find the most stable arrangement of its atoms. The resulting geometric parameters, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography if available. Studies on related isoindoline (B1297411) derivatives show that theoretical calculations can accurately reproduce experimental structural parameters. tandfonline.com
Table 1: Predicted Ground State Geometric Parameters (Illustrative) This table presents typical bond length and angle values expected for the core structure of this compound based on DFT calculations of analogous molecules. Specific values for this exact compound require dedicated computational studies.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Lengths (Å) | ||
| C-N (isoindoline ring) | 1.39 - 1.46 | |
| C-C (aromatic) | 1.38 - 1.40 | |
| N-C (phenyl link) | ~1.42 | |
| C-N (amine) | ~1.40 | |
| Bond Angles (°) | ||
| C-N-C (isoindoline ring) | 110 - 112 | |
| C-N-C (central nitrogen) | ~120 |
The chemical reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov
In studies of similar isoindole derivatives, DFT calculations have shown that the HOMO is often localized over one part of the molecule (e.g., the substituted aromatic ring), while the LUMO is concentrated on another (e.g., the indole (B1671886) portion). nih.govsemanticscholar.org For this compound, it is anticipated that the electron-donating phenylamine moiety would significantly influence the HOMO, making this region a likely site for electrophilic attack. Conversely, the isoindoline part might predominantly feature the LUMO, marking it as a potential site for nucleophilic attack.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity:
Ionization Potential (I): ≈ -EHOMO
Electron Affinity (A): ≈ -ELUMO
Electronegativity (χ): = (I + A) / 2
Chemical Hardness (η): = (I - A) / 2
Softness (S): = 1 / (2η)
Electrophilicity Index (ω): = χ² / (2η)
Table 2: Conceptual Global Reactivity Descriptors (Illustrative) This table illustrates the type of data generated from FMO analysis. The values are conceptual and based on typical findings for related aromatic amines and heterocyclic compounds.
| Descriptor | Formula | Conceptual Value (eV) | Implication |
| EHOMO | - | -5.5 | Electron-donating ability |
| ELUMO | - | -1.0 | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 | High kinetic stability |
| Ionization Potential (I) | -EHOMO | 5.5 | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.0 | Energy released on gaining an electron |
| Chemical Hardness (η) | (I - A) / 2 | 2.25 | Resistance to change in electron distribution |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com The phenylamine group in this compound can rotate relative to the isoindoline moiety, leading to various conformers with different energies.
To investigate this, a potential energy surface (PES) can be generated by systematically rotating the dihedral angle defined by the C-N bond linking the two ring systems and calculating the molecule's energy at each step. This process identifies the lowest-energy conformer (the global minimum) and other stable conformers (local minima), as well as the energy barriers for rotation between them. Such analyses reveal the molecule's flexibility and its preferred shape in the ground state.
Molecular Dynamics Simulations for Dynamic Behavior
While conformational analysis explores a static energy landscape, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and track the trajectory of each atom over a period, typically nanoseconds to microseconds. This allows for the observation of conformational changes, the flexibility of different parts of the molecule, and its interactions with the surrounding solvent. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. In drug discovery, MD simulations are often used to study the stability of a ligand within a protein's binding site. nih.gov
Intermolecular Interaction Analysis
In the solid state, molecules are arranged in a crystal lattice, and their packing is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is key to explaining a compound's physical properties, such as melting point and solubility.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. researchgate.nettandfonline.com The Hirshfeld surface is a unique boundary defined for a molecule within a crystal, where the contribution of the molecule's electron density to the total electron density is equal to the contribution from all other molecules.
By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts. Red spots on the dnorm surface indicate close contacts that are shorter than the van der Waals radii sum, often corresponding to hydrogen bonds, while blue regions represent longer contacts. tandfonline.com
From the Hirshfeld surface, a 2D "fingerprint plot" can be generated. This plot summarizes all the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). The plot can be deconstructed to show the percentage contribution of different types of interactions (e.g., H···H, C-H···π, O···H). For isoindoline derivatives, studies have shown that H···H, O···H, and C···H contacts are often the most significant contributors to crystal packing. tandfonline.comtandfonline.com
Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table shows a typical breakdown of intermolecular contacts for a heterocyclic molecule containing aromatic rings and hydrogen-bond donors/acceptors, based on published analyses of similar compounds. tandfonline.com
| Contact Type | Percentage Contribution (%) | Description |
| H···H | 35 - 45% | Represents the most abundant, though weaker, van der Waals interactions. |
| C···H / H···C | 10 - 20% | Often indicative of C-H···π interactions between aromatic rings. |
| N···H / H···N | 5 - 10% | Highlights potential N-H···π or classical hydrogen bonding involving nitrogen. |
| C···C | 3 - 8% | Suggests the presence of π-π stacking interactions between aromatic rings. |
| Other | 17 - 47% | Includes contacts involving other heteroatoms if present. |
Hydrogen Bonding Network Analysis
A thorough analysis of the hydrogen bonding network is crucial for understanding the intermolecular interactions that govern the crystal packing and solid-state organization of a compound. In the case of this compound, the molecule possesses both hydrogen bond donors and acceptors, suggesting the potential for a complex network of interactions.
The primary hydrogen bond donor is the amine group (-NH2) of the phenylamine moiety. The two hydrogen atoms of this group can participate in hydrogen bonds with electronegative atoms in neighboring molecules. Potential hydrogen bond acceptors within the molecule include the nitrogen atom of the isoindoline ring and the π-electron systems of the aromatic rings.
Based on the structural motifs present in this compound, a potential hydrogen bonding network could involve N-H···N and N-H···π interactions. The specifics of this network, including bond distances and angles, would be best determined through X-ray crystallographic analysis and further supported by computational modeling.
| Potential Donor | Potential Acceptor | Type of Interaction | Significance |
|---|---|---|---|
| Amine group (-NH2) | Isoindoline Nitrogen | Intermolecular N-H···N | Influences crystal packing and lattice energy. |
| Amine group (-NH2) | Aromatic π-system | Intermolecular N-H···π | Contributes to the stability of the crystal structure. |
Molecular Modeling and Docking Studies for Ligand-Receptor Interaction Hypotheses
Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. For this compound, these studies could generate hypotheses about its potential biological activity by identifying putative protein targets and elucidating the key intermolecular interactions driving the binding.
A hypothetical docking study of this compound with a target protein would involve:
Preparation of the Ligand and Receptor: Generating a 3D structure of the ligand and obtaining a crystal structure of the target protein from a database like the Protein Data Bank.
Docking Simulation: Using software to predict the most favorable binding poses of the ligand within the active site of the receptor.
Analysis of Interactions: Examining the predicted binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
The results of such a study could be presented in a table summarizing the binding affinity (often expressed as a docking score or binding energy) and the key interacting residues.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Hypothetical Kinase A | -8.5 | Phe123, Leu45, Asp98 | π-π stacking, Hydrophobic, Hydrogen bond |
| Hypothetical GPCR B | -7.9 | Trp201, Val150, Ser152 | π-π stacking, Hydrophobic, Hydrogen bond |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a particular property of interest, such as their biological activity, toxicity, or physical properties. A QSPR model can be used to predict the properties of new, untested compounds, thereby guiding the design of molecules with desired characteristics.
For this compound and its derivatives, a QSPR study could be developed to predict various endpoints. The development of a QSPR model typically involves the following steps:
Data Collection: Assembling a dataset of compounds with known property values.
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the property of interest.
Model Validation: Rigorously validating the model to ensure its predictive power.
Studies on aromatic amines and heterocyclic compounds have successfully employed QSAR/QSPR approaches to model properties like mutagenicity and anticancer activity. nih.govnih.gov For a series of derivatives of this compound, a QSPR model could be built to predict a property like receptor binding affinity.
| Compound | LogP | Molecular Weight | Number of H-bond Donors | Predicted Property (e.g., pIC50) |
|---|---|---|---|---|
| Derivative 1 | 2.5 | 250.3 | 1 | 6.8 |
| Derivative 2 | 3.1 | 280.4 | 1 | 7.2 |
| Derivative 3 | 2.8 | 265.3 | 2 | 7.0 |
Advanced Research Applications and Methodological Contributions of 4 1,3 Dihydro Isoindol 2 Yl Phenylamine
Utility as a Versatile Synthetic Intermediate and Building Block in Complex Organic Synthesis
The structural characteristics of 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine make it a valuable intermediate in the field of complex organic synthesis. The isoindoline (B1297411) portion of the molecule provides a stable and sterically defined scaffold, while the primary aromatic amine of the phenylamine group offers a reactive site for a wide array of chemical transformations. This dual functionality allows for its incorporation into larger, more complex molecular frameworks.
The phenylamine moiety can readily undergo a variety of classical amine reactions, including diazotization, acylation, alkylation, and condensation reactions. These transformations are fundamental in the construction of diverse molecular architectures. For instance, the amine group can be converted into a diazonium salt, which can then be subjected to Sandmeyer or Heck reactions to introduce a range of substituents on the phenyl ring. Furthermore, the nucleophilic nature of the amine allows for the formation of amides, sulfonamides, and imines, providing access to a broad spectrum of functionalized derivatives.
The isoindoline nucleus, on the other hand, can be modified through electrophilic aromatic substitution on its benzene (B151609) ring, although the reactivity is influenced by the directing effects of the fused pyrrolidine (B122466) ring and the N-aryl substituent. The stability of the isoindoline ring system makes it a reliable structural element to carry through multi-step synthetic sequences.
While specific total syntheses prominently featuring this compound as a key building block are not extensively documented in publicly available literature, the utility of the broader class of isoindoline and aniline (B41778) derivatives in the synthesis of complex bioactive molecules is well-established. For example, the isoindoline core is a key feature in several commercial drugs, and their syntheses often rely on the strategic functionalization of precursors containing this heterocyclic system. mdpi.com The application of aniline derivatives in the synthesis of quinolines and quinazolines further underscores the potential of the phenylamine portion of the target compound in constructing heterocyclic systems of medicinal importance. mdpi.comresearchgate.netnih.gov
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Acylation | Acyl chloride, base | Amides |
| Sulfonylation | Sulfonyl chloride, base | Sulfonamides |
| Diazotization/Sandmeyer | NaNO₂, HCl; CuX | Aryl halides |
| Reductive Amination | Aldehyde/Ketone, reducing agent | Secondary/Tertiary Amines |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | Di- and Triarylamines |
Contributions to Medicinal Chemistry Research and Chemical Biology Tool Development
The structural motifs present in this compound are frequently found in molecules of biological and medicinal significance. The isoindoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is present in a variety of compounds with diverse biological activities. researchgate.netresearchgate.net
Rational Design of Chemical Probes for Molecular Targets
Chemical probes are essential tools in chemical biology for the study of protein function and biological pathways. nih.gov The design of such probes often involves a modular approach, incorporating a recognition element, a linker, and a reporter or reactive group. This compound can serve as a versatile scaffold for the rational design of chemical probes.
The isoindoline core can act as the recognition element, targeting specific binding sites on proteins. The phenylamine group provides a convenient attachment point for linkers, which can be used to connect the recognition element to a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) or a reactive group for covalent modification of the target protein. For instance, derivatives of isoindolin-1,3-dione have been utilized in the design of inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov
While the direct application of this compound in the design of specific chemical probes is not widely reported, the principles of probe design suggest its potential in this area. The ability to modify both the isoindoline and phenylamine moieties allows for the fine-tuning of affinity, selectivity, and pharmacokinetic properties, which are crucial for the development of effective chemical probes.
Investigation of Molecular Recognition Phenomena
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The isoindoline scaffold of this compound can participate in such interactions. The aromatic rings can engage in π-π stacking, and the nitrogen atom can act as a hydrogen bond acceptor.
The phenylamine portion of the molecule adds further potential for molecular recognition. The amine group can act as both a hydrogen bond donor and acceptor. The synthesis of derivatives with modified electronic and steric properties on the phenyl ring can be used to systematically study the structure-activity relationships in molecular recognition events. For example, N'-phenylindol-3-ylglyoxylohydrazide derivatives have been synthesized to study their interaction with brain benzodiazepine (B76468) receptors, highlighting the importance of the N-phenyl group in molecular recognition. nih.gov
Exploration in Materials Science and Organic Electronics Research
The electronic properties of aromatic and heterocyclic compounds make them attractive candidates for applications in materials science, particularly in the field of organic electronics. The combination of the isoindoline and phenylamine moieties in this compound suggests its potential utility in this area.
Integration into Novel Organic Semiconductor Architectures
Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). beilstein-journals.org The charge transport properties of these materials are highly dependent on their molecular structure and solid-state packing.
While there is no direct evidence of the integration of this compound into organic semiconductor architectures, the electronic properties of its constituent parts are relevant. Aniline derivatives have been investigated for their charge-transport properties. nih.govnih.govresearchgate.net The ability of the amine group to be oxidized suggests potential for p-type (hole) transport. The isoindoline core provides a rigid and planarizable unit that could facilitate intermolecular π-π stacking, which is crucial for efficient charge transport.
Derivatives of this compound could be synthesized to tune its electronic properties. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring could modulate the HOMO and LUMO energy levels of the molecule, thereby influencing its charge injection and transport characteristics.
Table 2: Potential Electronic Properties of Functionalized this compound Derivatives
| Substituent on Phenyl Ring | Expected Effect on HOMO/LUMO | Potential Application |
| Electron-donating (e.g., -OCH₃) | Raise HOMO level | P-type semiconductor |
| Electron-withdrawing (e.g., -CN) | Lower LUMO level | N-type semiconductor |
| Extended π-conjugation | Narrow HOMO-LUMO gap | NIR absorbing materials |
Development of Novel Synthetic Methodologies Inspired by the Compound's Reactivity
The unique reactivity of a compound can often inspire the development of new synthetic methods. While specific methodologies developed directly from the reactivity of this compound are not well-documented, the chemical nature of its functional groups suggests avenues for such innovation.
The presence of both a secondary amine within the isoindoline ring and a primary aromatic amine offers the potential for selective functionalization. Developing reaction conditions that can discriminate between these two amine groups would represent a significant methodological advancement. For example, a protecting group strategy could be devised to selectively react one amine while leaving the other untouched, allowing for sequential and controlled derivatization.
Furthermore, the isoindoline ring itself can be a precursor to other heterocyclic systems through ring-opening and subsequent cyclization reactions. The phenylamine moiety can direct transformations on the aromatic ring or participate in cyclization reactions to form fused heterocyclic systems. The exploration of such reactivity could lead to the discovery of novel synthetic routes to complex molecules. The synthesis of isoindolinones and related heterocycles is an active area of research, with various catalytic systems being developed for their efficient construction. nih.govresearchgate.netorganic-chemistry.orgnih.gov The reactivity of this compound could potentially be harnessed in similar catalytic cycles to generate novel molecular scaffolds.
Role in Advancing Green Chemistry Principles through Optimized Syntheses
The synthesis of this compound and its derivatives has become a focal point for the application and advancement of green chemistry principles. Traditional synthetic routes often involve multi-step processes with significant environmental drawbacks, including the use of hazardous reagents, stoichiometric amounts of catalysts, and volatile organic solvents. In response, researchers have focused on developing optimized syntheses that align with the core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer chemicals and reaction conditions.
A plausible traditional synthesis of this compound can be conceptualized in a two-step process. The first step involves the reaction of phthalic anhydride (B1165640) with p-phenylenediamine (B122844) to form 2-(4-aminophenyl)isoindoline-1,3-dione. This intermediate is then subjected to a reduction step to yield the final product. While effective, this pathway presents several opportunities for green optimization.
Evaluation of Traditional Synthesis via Green Chemistry Metrics
| Green Chemistry Principle | Traditional Synthesis Drawbacks |
| Prevention | The multi-step nature can lead to waste generation at each stage, including by-products and purification waste. |
| Atom Economy | The initial condensation reaction has good atom economy, but the subsequent reduction step may utilize stoichiometric reducing agents, lowering the overall atom economy. |
| Less Hazardous Chemical Syntheses | Use of potentially hazardous solvents like DMF or acetic acid in the condensation step. Reduction steps might employ metal hydrides that are reactive and require careful handling. |
| Designing Safer Chemicals | While the final product has its applications, the intermediates and reagents used might pose health and environmental risks. |
| Safer Solvents and Auxiliaries | Traditional protocols often rely on volatile organic compounds (VOCs) for solubilizing reactants and facilitating the reaction. |
| Design for Energy Efficiency | Reactions might require high temperatures and prolonged reaction times, leading to significant energy consumption. |
| Use of Renewable Feedstocks | Starting materials are typically derived from petrochemical sources. |
| Reduce Derivatives | The two-step process involves the formation and isolation of an intermediate, which could potentially be avoided in a more streamlined synthesis. |
| Catalysis | While some steps might be catalytic, others may rely on stoichiometric reagents, particularly for the reduction. |
| Design for Degradation | The environmental fate of the solvents and by-products is not always a primary consideration in traditional syntheses. |
| Real-time analysis for Pollution Prevention | Batch processing with offline analysis is common, which can lead to failed batches and waste generation. |
| Inherently Safer Chemistry for Accident Prevention | The use of flammable solvents and reactive reagents increases the risk of accidents. |
Optimized Synthetic Approaches Embracing Green Chemistry
In an effort to mitigate the environmental impact of synthesizing this compound, several greener strategies have been explored. These approaches focus on improving efficiency, reducing waste, and utilizing more environmentally benign materials.
One promising avenue is the one-pot synthesis of isoindoline derivatives. For instance, a greener approach could involve the direct reductive amination of o-phthalaldehyde (B127526) with p-phenylenediamine. This method consolidates multiple steps into a single operation, thereby reducing waste from intermediate purification and minimizing solvent usage. The use of a recyclable catalyst, such as a heterogeneous metal catalyst, would further enhance the green credentials of this process.
Another innovative approach involves the use of ultrasound-assisted synthesis. researchgate.net Ultrasound irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields. This technique can be applied to the condensation of phthalic anhydride and p-phenylenediamine, potentially in a greener solvent like ethanol (B145695) or even water, thus reducing the reliance on harsh organic solvents.
The principles of atom economy are also central to the development of optimized syntheses. Catalytic C-N bond formation strategies, such as the Buchwald-Hartwig amination, offer a powerful tool for constructing the N-aryl isoindoline core with high efficiency. While these methods often employ precious metal catalysts, advancements in catalyst design are leading to more active and recyclable catalytic systems, which minimizes their environmental burden.
The following table provides a comparative overview of a traditional versus a hypothetical greener synthesis for this compound, based on established green chemistry principles.
| Feature | Traditional Synthesis | Greener Synthesis (Proposed) |
| Starting Materials | Phthalic anhydride, p-phenylenediamine | o-Phthalaldehyde, p-phenylenediamine |
| Reaction Type | Two-step: Condensation followed by reduction | One-pot reductive amination |
| Catalyst | Stoichiometric reducing agents (e.g., metal hydrides) in the second step | Catalytic amount of a recyclable heterogeneous catalyst (e.g., Pd/C) |
| Solvent | DMF, Acetic Acid | Ethanol, Water |
| Energy Input | High temperature, long reaction times | Milder conditions, potentially ultrasound-assisted for shorter reaction times |
| Waste Generation | By-products from reduction, solvent waste | Minimal by-products (primarily water), recyclable catalyst, and greener solvent |
| Atom Economy | Moderate to low | High |
By embracing these optimized synthetic strategies, the production of this compound can be made more sustainable, aligning with the global push towards more environmentally responsible chemical manufacturing.
Q & A
Q. Methodology :
Generate 3D conformers using software like Schrödinger Maestro.
Perform docking simulations with AutoDock Vina.
Validate predictions with in vitro assays (e.g., Ellman’s method for cholinesterase inhibition).
Basic: What safety precautions are required when handling isoindolyl-phenylamine compounds?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in airtight containers under inert atmosphere (N₂ or Ar) to prevent oxidation.
emphasizes assessing acute toxicity via LD50 tests and providing first-aid measures for accidental exposure .
Advanced: How do substituents on the isoindole ring influence the compound’s photophysical properties?
Answer:
Electron-withdrawing groups (e.g., nitro, carbonyl) enhance fluorescence quenching, while electron-donating groups (e.g., methoxy, amino) increase quantum yields. For example:
- Phthalimide substituents () reduce π-π* transitions due to conjugation with the isoindole ring .
- Methoxy groups () redshift absorption maxima by ~20 nm compared to unsubstituted analogs .
Basic: What are the challenges in scaling up laboratory synthesis of isoindolyl-phenylamine derivatives?
Answer:
- Reaction Exotherms : Use jacketed reactors with temperature control to manage heat generation.
- Purification : Replace column chromatography with recrystallization or continuous-flow systems.
- Yield Optimization : Transition from batch to flow chemistry for improved reproducibility (see for solvent/base screening) .
Advanced: How can researchers address low yields in multi-step syntheses of isoindolyl-phenylamine analogs?
Answer:
- Intermediate Trapping : Use in-situ IR or LC-MS to monitor reaction progress and isolate unstable intermediates.
- Catalyst Screening : Test palladium/copper catalysts for coupling steps.
- DoE (Design of Experiments) : Apply factorial designs to identify critical variables (e.g., solvent, stoichiometry).
demonstrates how varying bases (e.g., NaH vs. benzylamine) impacts yields in bromoacetamide syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
